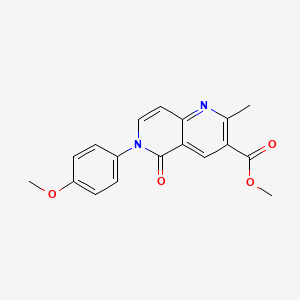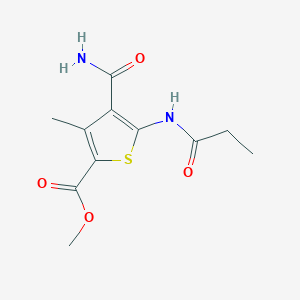
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide is a chemical compound with the molecular formula C11H15NO4S2 and a molecular weight of 289.3711 g/mol . This compound is characterized by the presence of a benzyl group attached to a thiophene ring, which is further substituted with sulfonamide and dioxotetrahydro groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves several steps. One common synthetic route includes the reaction of benzylamine with a thiophene derivative under specific conditions to introduce the benzyl group. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide can be compared with other similar compounds, such as:
N3-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide: This compound has a similar thiophene and sulfonamide structure but lacks the benzyl group.
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-2-sulfonamide: This compound has a similar structure but with a different position of the sulfonamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
N-benzyl-1,1-dioxothiolane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-17(14)7-6-11(9-17)18(15,16)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFFZYHAXAPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-[oxybis(3,1-phenyleneimino)]bis(4-oxobutanoic acid)](/img/structure/B5020981.png)




![2-[[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-5-methoxyphenol](/img/structure/B5021012.png)
![5-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2-methoxyphenol](/img/structure/B5021024.png)



![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-(phenylsulfanyl)propanamide](/img/structure/B5021053.png)
![N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine](/img/structure/B5021058.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5021076.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5021084.png)
